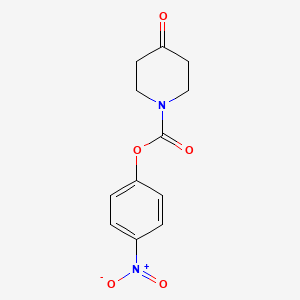
2-Amino-5-bromopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromopyrimidine-4-carboxamide is a brominated pyrimidine derivative with notable biological and chemical significance. This compound features an amino group at the second position, a bromine atom at the fifth position, and a carboxamide group at the fourth position of the pyrimidine ring. It is a versatile intermediate used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials such as pyrimidine derivatives. One common synthetic route includes the following steps:
Bromination: The pyrimidine ring is brominated at the fifth position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Amination: The brominated pyrimidine undergoes amination to introduce the amino group at the second position. This can be achieved using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-bromopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amines: Formed by the reduction of the carboxamide group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions at the bromine position.
Aplicaciones Científicas De Investigación
2-Amino-5-bromopyrimidine-4-carboxamide is widely used in scientific research due to its versatile chemical properties. Its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2-Amino-5-bromopyrimidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the biological system and the desired therapeutic outcome.
Comparación Con Compuestos Similares
2-Amino-5-bromopyrimidine: Lacks the carboxamide group.
2-Amino-5-chloropyrimidine: Contains a chlorine atom instead of bromine.
2-Amino-5-iodopyrimidine: Contains an iodine atom instead of bromine.
Propiedades
IUPAC Name |
2-amino-5-bromopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESDQDXPZFXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8051982.png)
![(3S)-6,7-dimethoxy-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B8051989.png)
![(2R)-2-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-2-phenylacetic acid](/img/structure/B8052003.png)
![Tert-butyl 2-benzyl-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B8052007.png)
![Tert-butyl 5,6-difluoro-1,3-dihydro-1'h-spiro[benzimidazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B8052022.png)
![tert-butyl N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]carbamate](/img/structure/B8052031.png)
![5-Benzyl-2-methylfuro[3,2-c]pyridin-4-one](/img/structure/B8052039.png)

![[4-[(2,5-Dichlorophenyl)methyl]-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl]methyl methanesulfonate](/img/structure/B8052051.png)
![(4-Benzyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl)methyl methanesulfonate](/img/structure/B8052059.png)
![ethyl (1R,3R,4S)-3-(dimethylcarbamoyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B8052073.png)
![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)
